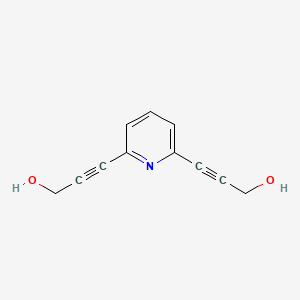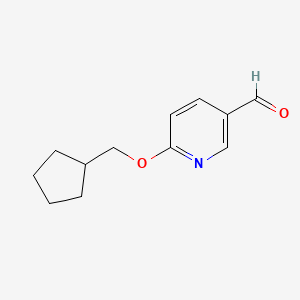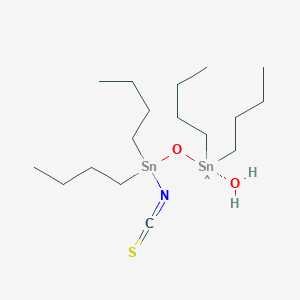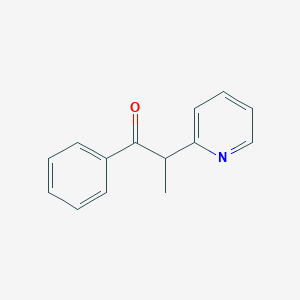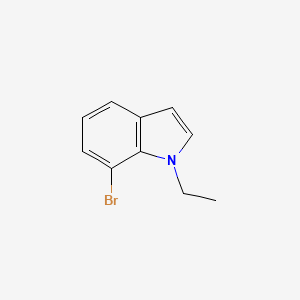
7-Bromo-1-ethyl-1H-indole
Übersicht
Beschreibung
7-Bromo-1-ethyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
The synthesis of 7-Bromo-1-ethyl-1H-indole typically involves the bromination of 1-ethylindole. One common method is the electrophilic substitution reaction, where 1-ethylindole is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
7-Bromo-1-ethyl-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride (NaH) and dimethylformamide (DMF).
Oxidation Reactions: The indole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of indole-2,3-diones.
Reduction Reactions: The indole ring can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of indoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 7-substituted indole derivatives, while oxidation and reduction reactions can produce different functionalized indole compounds .
Wissenschaftliche Forschungsanwendungen
7-Bromo-1-ethyl-1H-indole has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: This compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Bromo-1-ethyl-1H-indole involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes . The bromine atom at the 7-position may enhance the compound’s binding affinity and specificity for certain targets, contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
7-Bromo-1-ethyl-1H-indole can be compared with other similar compounds, such as:
1-Methyl-7-bromoindole: Similar in structure but with a methyl group instead of an ethyl group at the 1-position. It may exhibit different reactivity and biological activity.
7-Bromoindole: Lacks the ethyl group at the 1-position, which can affect its chemical properties and applications.
1-Ethylindole:
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
280752-69-4 |
|---|---|
Molekularformel |
C10H10BrN |
Molekulargewicht |
224.10 g/mol |
IUPAC-Name |
7-bromo-1-ethylindole |
InChI |
InChI=1S/C10H10BrN/c1-2-12-7-6-8-4-3-5-9(11)10(8)12/h3-7H,2H2,1H3 |
InChI-Schlüssel |
TYLLWHJIGBJGSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC2=C1C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![TERT-BUTYL N-[2-(1-METHYL-1H-INDOL-3-YL)ETHYL]CARBAMATE](/img/structure/B8631188.png)
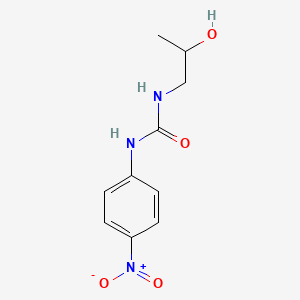
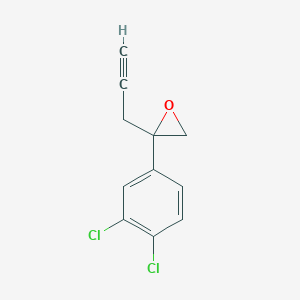
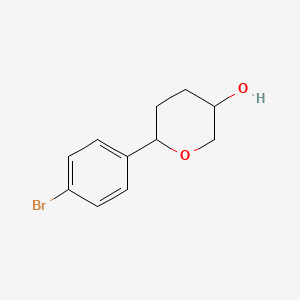
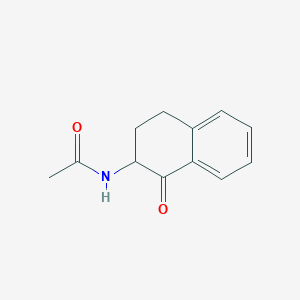

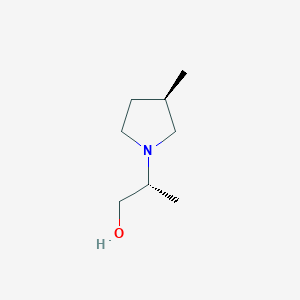
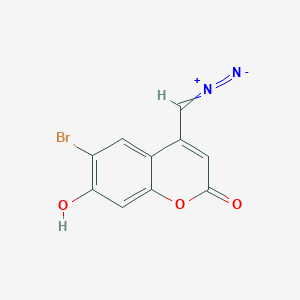
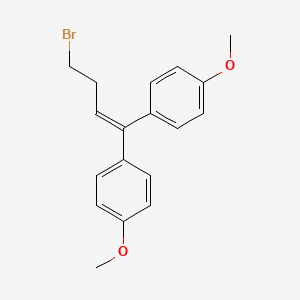
![(6-Bromopyridin-2-yl)[4-(trifluoromethyl)phenyl]methanone](/img/structure/B8631250.png)
